molecular formula C21H19FN4O2 B3414844 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 946381-29-9

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B3414844
CAS No.: 946381-29-9
M. Wt: 378.4 g/mol
InChI Key: MXQDDNHQLXOKLH-UHFFFAOYSA-N
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Description

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that combines the structural features of indole and oxadiazole. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Oxadiazole derivatives, on the other hand, are recognized for their anticancer, antidiabetic, antiviral, and antibacterial activities . The combination of these two moieties in a single compound suggests potential for significant biological activity and therapeutic applications.

Properties

CAS No.

946381-29-9

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C21H19FN4O2/c1-2-20-24-25-21(28-20)18-11-15-5-3-4-6-17(15)26(18)13-19(27)23-12-14-7-9-16(22)10-8-14/h3-11H,2,12-13H2,1H3,(H,23,27)

InChI Key

MXQDDNHQLXOKLH-UHFFFAOYSA-N

SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=C(C=C4)F

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide involves several steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions:

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide would involve interactions with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . Oxadiazole derivatives have been shown to inhibit enzymes and interfere with cellular pathways . The exact mechanism would depend on the specific biological activity being targeted.

Comparison with Similar Compounds

Similar compounds include other indole and oxadiazole derivatives, such as:

The uniqueness of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide lies in the combination of these two biologically active moieties, potentially leading to enhanced or novel biological activities.

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